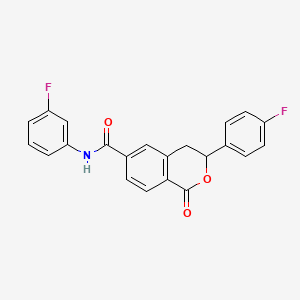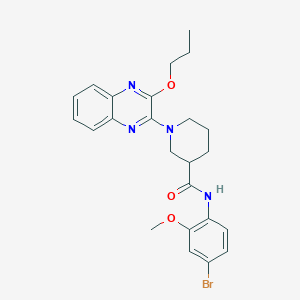![molecular formula C24H19N3O3 B11300976 N-phenyl-2-(3-{5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl}phenoxy)acetamide](/img/structure/B11300976.png)
N-phenyl-2-(3-{5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl}phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-PHENYL-2-(3-{5-[(1E)-2-PHENYLETHENYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)ACETAMIDE is a complex organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of a phenyl group, an oxadiazole ring, and a phenoxyacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-PHENYL-2-(3-{5-[(1E)-2-PHENYLETHENYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)ACETAMIDE typically involves multiple steps. One common method includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Phenylation: The phenyl group can be introduced through a Friedel-Crafts acylation reaction.
Phenoxyacetamide Formation: The final step involves the reaction of the oxadiazole derivative with phenoxyacetic acid or its derivatives in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-PHENYL-2-(3-{5-[(1E)-2-PHENYLETHENYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxyacetamides.
Aplicaciones Científicas De Investigación
N-PHENYL-2-(3-{5-[(1E)-2-PHENYLETHENYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-PHENYL-2-(3-{5-[(1E)-2-PHENYLETHENYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)ACETAMIDE involves its interaction with various molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The phenyl and phenoxyacetamide groups may enhance the compound’s binding affinity to specific targets, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
N-PHENYL-2-(3-{5-[(1E)-2-PHENYLETHENYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)ACETAMIDE can be compared with other similar compounds, such as:
N-Phenylacetamide: Lacks the oxadiazole ring and phenoxy group, resulting in different chemical and biological properties.
Phenoxyacetic Acid: Contains the phenoxy group but lacks the oxadiazole ring and phenyl group.
Oxadiazole Derivatives: Compounds with the oxadiazole ring but different substituents, leading to varied applications and properties.
The uniqueness of N-PHENYL-2-(3-{5-[(1E)-2-PHENYLETHENYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C24H19N3O3 |
|---|---|
Peso molecular |
397.4 g/mol |
Nombre IUPAC |
N-phenyl-2-[3-[5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl]phenoxy]acetamide |
InChI |
InChI=1S/C24H19N3O3/c28-22(25-20-11-5-2-6-12-20)17-29-21-13-7-10-19(16-21)24-26-23(30-27-24)15-14-18-8-3-1-4-9-18/h1-16H,17H2,(H,25,28)/b15-14+ |
Clave InChI |
RXFYZSIMAZPQEA-CCEZHUSRSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C2=NC(=NO2)C3=CC(=CC=C3)OCC(=O)NC4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=NC(=NO2)C3=CC(=CC=C3)OCC(=O)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-tert-butylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B11300904.png)
![N-(3-chloro-4-methylphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11300915.png)
![N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2-methylpropanamide](/img/structure/B11300917.png)
![N-(3-methylphenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B11300918.png)

![3-(2,4-dimethylphenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B11300923.png)
![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B11300935.png)
![N-(2-methylbenzyl)-N-(3-oxo-4-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-3,4-dihydroquinoxalin-2-yl)acetamide](/img/structure/B11300943.png)
![N-{[5-(4-bromophenyl)furan-2-yl]methyl}propan-2-amine](/img/structure/B11300946.png)
![{7-[(2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B11300951.png)
![6-bromo-2-(2-thienylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B11300966.png)
![2-[1-(3-methylphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11300970.png)
![3-methyl-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide](/img/structure/B11300981.png)
